octahydro-1H-isoindol-5-ol hydrochloride
Description
Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7; alternative CAS: 1373219-02-3 for rel-(3aR,7aS)-stereoisomer) is a bicyclic secondary amine hydrochloride with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . The compound features a fused bicyclic structure comprising a partially saturated isoindole ring system substituted with a hydroxyl group at position 5 and a protonated amine forming the hydrochloride salt . Its stereochemistry is critical, as evidenced by the distinct CAS numbers for different stereoisomers (e.g., rel-(3aR,7aS)-configuration) .
Key physicochemical properties include:
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXEQGQTRITTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Octahydro-1H-isoindol-5-ol hydrochloride is widely utilized as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex compounds, making it invaluable in the development of new materials and pharmaceuticals.
Medicinal Chemistry
Research indicates that this compound exhibits several biological activities that are of interest in medicinal chemistry:
The exact mechanisms through which this compound exerts its effects are still under investigation but may involve interactions with neurotransmitter receptors and modulation of signaling pathways related to neuroprotection and antimicrobial activity .
Biological Research
In biological studies, this compound has been investigated for its potential therapeutic applications. For instance, it has shown promise in influencing pathways related to anxiety and depression through its interaction with serotonin and dopamine receptors .
Case Studies
Several studies have highlighted the applications of this compound:
- Neuroprotective Studies : In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases .
- Antimicrobial Research : Laboratory tests revealed that this compound has significant antibacterial properties against specific strains of bacteria, indicating its potential role as a novel antimicrobial agent .
- Mood Regulation Studies : Investigations into its effects on neurotransmitter systems have shown that this compound may help regulate mood disorders by modulating serotonin levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Groups
A comparative analysis of octahydro-1H-isoindol-5-ol hydrochloride with related compounds is outlined below:




Structural Insights :
- Bicyclic vs. Polycyclic Systems : Octahydro-isoindol’s bicyclic structure contrasts with memantine’s adamantane (tricyclic) and dosulepin’s tricyclic dibenzothiepine. This impacts lipophilicity and receptor binding .
- Functional Groups: The hydroxyl group in octahydro-isoindol distinguishes it from non-polar analogs like benzydamine, which relies on aromatic rings for activity .
Key Observations :
- Octahydro-isoindol’s hazard profile aligns with secondary amine hydrochlorides, though less severe than isothiazolinones (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one; CAS 26172-55-4), which require stringent respiratory and dermal protection .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing octahydro-1H-isoindol-5-ol hydrochloride in laboratory settings?
- Methodology : Synthesis typically involves catalytic hydrogenation of isoindole derivatives followed by hydroxylation at the 5-position and subsequent hydrochlorination. Key steps include:
- Hydrogenation : Use of palladium or platinum catalysts under controlled H₂ pressure to reduce unsaturated bonds in the isoindol ring .
- Hydroxylation : Electrophilic substitution or oxidation reactions to introduce the hydroxyl group, monitored via thin-layer chromatography (TLC) for intermediate validation .
- Purity Validation : Recrystallization in ethanol/water mixtures and characterization via melting point analysis and HPLC (≥99% purity) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydroxyl proton (5-OH) appears as a broad singlet at δ 4.8–5.2 ppm, while the bicyclic hydrogens show distinct splitting patterns .
- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (C₈H₁₅NO·HCl: ~177.6 g/mol) .
Q. What protocols ensure purity validation of this compound using chromatographic methods?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) at 1.0 mL/min. Retention time and peak symmetry are compared against certified standards .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV (Rf ~0.45). Contaminants are flagged via deviation in Rf values .
Advanced Research Questions
Q. How do computational docking studies inform the biological interaction mechanisms of this compound with target proteins?
- Methodology :
- Molecular Docking : Software like AutoDock Vina predicts binding affinities (ΔG values) to receptors (e.g., GPCRs). The compound’s bicyclic structure and hydroxyl group form hydrogen bonds with active-site residues (e.g., Asp113 in serotonin receptors) .
- MD Simulations : GROMACS or NAMD assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to validate binding modes .
Q. What strategies resolve contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) in characterizing this compound?
- Methodology :
- Cross-Validation : Compare NMR-derived bond angles with X-ray crystallography data. Discrepancies in ring puckering may arise from solution vs. solid-state conformations .
- DFT Calculations : Gaussian software optimizes molecular geometries at the B3LYP/6-31G* level, reconciling experimental vs. theoretical spectra .
- Replication : Repeat synthesis and characterization under standardized conditions to rule out batch variability .
Q. How should researchers design stability studies under varying environmental conditions to assess degradation pathways?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (254 nm). Monitor degradation via HPLC for byproduct formation (e.g., dehydration to isoindole derivatives) .
- Kinetic Analysis : Arrhenius plots determine activation energy (Eₐ) for thermal decomposition, predicting shelf-life under storage conditions .
- pH Stability : Assess hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy at λmax ≈ 270 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




